molecular formula C15H18ClFN2O4S B7039930 Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate

Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate

Cat. No.: B7039930
M. Wt: 376.8 g/mol
InChI Key: IFNGKMAVYLBTMA-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 3-chloro-4-fluoroaniline: This can be synthesized from 3-chloro-4-fluoronitrobenzene through a reduction reaction using a suitable reducing agent like iron powder in the presence of hydrochloric acid.

    Formation of 3-chloro-4-fluorophenylsulfonyl chloride: This intermediate is prepared by reacting 3-chloro-4-fluoroaniline with chlorosulfonic acid.

    Synthesis of sulfonylpiperazine intermediate: The 3-chloro-4-fluorophenylsulfonyl chloride is then reacted with piperazine to form the sulfonylpiperazine intermediate.

    Final coupling reaction: The sulfonylpiperazine intermediate is coupled with cyclopropylmethyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylpiperazine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate is unique due to its combination of a cyclopropylmethyl group, a sulfonylpiperazine moiety, and a 3-chloro-4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O4S/c16-13-9-12(3-4-14(13)17)24(21,22)19-7-5-18(6-8-19)15(20)23-10-11-1-2-11/h3-4,9,11H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNGKMAVYLBTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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